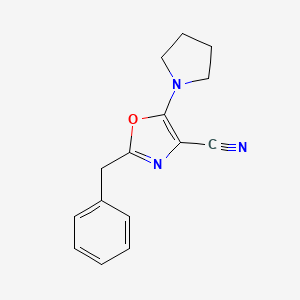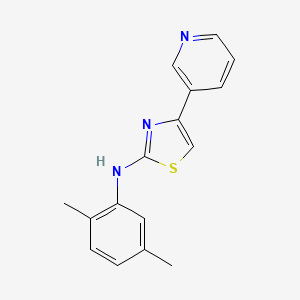![molecular formula C15H15N3O B5773635 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, also known as MBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBAP is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of diseases characterized by abnormal cell proliferation and protein aggregation.
Biochemical and Physiological Effects
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several limitations, including its relatively low stability and its sensitivity to light and air. These limitations may affect the reproducibility of experimental results and may require special precautions to be taken during the handling and storage of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol.
Zukünftige Richtungen
There are several future directions for research on 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the potential applications of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol in the treatment of other diseases, such as inflammatory diseases and infectious diseases, should be explored. Finally, the development of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol derivatives with improved pharmacological properties may lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been synthesized through various methods, including the reaction of 5-chloromethyl-1-methylbenzimidazole with 2-aminophenol in the presence of a base, and the reaction of 2-aminophenol with 5-chloromethyl-1-methylbenzimidazole in the presence of a palladium catalyst. The yield of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol varies depending on the synthesis method used, but it typically ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may be a promising candidate for the development of anticancer drugs. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have potential applications in the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-10-17-13-8-12(6-7-14(13)18)16-9-11-4-2-3-5-15(11)19/h2-8,10,16,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRFTCYJGXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)

![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)


![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
